2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide
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Overview
Description
[(3-methyl-1-phenyl-4-pyrazolyl)methylideneamino]thiourea is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Heterocyclic Ring Synthesis
2-[(3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylene]-1-Hydrazinecarbothioamide has been used in synthesizing various heterocyclic rings. These include 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide and other complex structures. The reaction processes and product structures were characterized using spectral techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with elemental analyses and single-crystal X-ray diffraction analysis (Aly et al., 2018).
Synthesis of Novel Antimicrobial Agents
The compound has been utilized in the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating significant antimicrobial activities against tested microorganisms. These derivatives were synthesized using simple procedures, and their structures were established through various chemical analyses (Abdel-Wahab et al., 2017).
Solution Equilibrium and Cytotoxicity Studies
This compound has also been part of studies involving solution equilibrium, structural, and cytotoxicity studies on copper complexes. The stability of these complexes in aqueous solution was characterized, and the cytotoxicity against human colonic adenocarcinoma cell lines was evaluated, showing increased cytotoxicity upon complexation with copper (Dömötör et al., 2020).
Apoptosis Inducing Ability in Cancer Treatment
In cancer research, derivatives of this compound have been synthesized for their apoptosis-inducing ability. Biological assays were conducted on granulosa cells of ovarian antral follicles, indicating the potential of these compounds in inducing apoptosis, which is a significant pathway in cancer treatment (Kumar et al., 2017).
Crystallographic and NMR Studies
The compound has also been the subject of crystallographic and NMR studies to understand its structure better. These studies provide valuable insights into the molecular and electronic structure of the compound, which is essential for its application in various fields of chemistry and biochemistry (Kumar et al., 1995).
Synthesis of Anticancer Agents
Moreover, this compound has been used in the synthesis and characterization of novel thiadiazoles and thiazoles, incorporating pyrazole moiety as anticancer agents. These studies not only elucidate the structure of these new compounds but also explore their potential in cancer therapy (Gomha et al., 2014).
Properties
Molecular Formula |
C12H13N5S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
[(E)-(3-methyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H13N5S/c1-9-10(7-14-15-12(13)18)8-17(16-9)11-5-3-2-4-6-11/h2-8H,1H3,(H3,13,15,18)/b14-7+ |
InChI Key |
IOQKMWJDBWFNJL-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=S)N)C2=CC=CC=C2 |
SMILES |
CC1=NN(C=C1C=NNC(=S)N)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=S)N)C2=CC=CC=C2 |
solubility |
12.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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